N'-[(2E)-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique arrangement of pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and pyridine rings, followed by their functionalization and coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
N’~4~-[(E)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYLIDENE]-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural arrangement and the presence of multiple functional groups. This uniqueness contributes to its diverse range of applications and its potential for further research and development.
Properties
Molecular Formula |
C23H23Cl2N7O |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-ylideneamino]-6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23Cl2N7O/c1-12(11-32-15(4)21(25)14(3)30-32)27-28-23(33)18-10-19(16-6-8-17(24)9-7-16)26-22-20(18)13(2)29-31(22)5/h6-10H,11H2,1-5H3,(H,28,33)/b27-12+ |
InChI Key |
YXQVIGNEYOKCJO-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)Cl)/C)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC(=NNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)Cl)C)C)Cl |
Origin of Product |
United States |
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